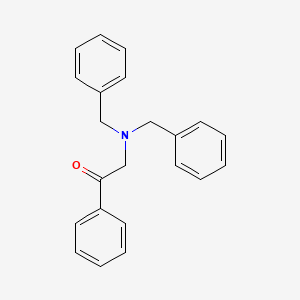
Thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 3,4,5-trimethoxythiobenzoyl group enhances its pharmacological properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- typically involves the reaction of 3,4,5-trimethoxythiobenzoyl chloride with thiazolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. Common bases used in this reaction include triethylamine and pyridine. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production. The use of automated systems and advanced purification techniques ensures the consistent quality and high purity of the final product.
化学反应分析
Types of Reactions
Thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学研究应用
Thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazolidine-4-one: Studied for its antimicrobial and anticancer activities.
Thiazolidine-2-thione: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Uniqueness
Thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- is unique due to the presence of the 3,4,5-trimethoxythiobenzoyl group, which enhances its pharmacological properties and broadens its range of applications. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its diverse biological activities.
属性
CAS 编号 |
35720-95-7 |
|---|---|
分子式 |
C13H17NO3S2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1,3-thiazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanethione |
InChI |
InChI=1S/C13H17NO3S2/c1-15-10-6-9(7-11(16-2)12(10)17-3)13(18)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3 |
InChI 键 |
VICCPASDDVXUTL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=S)N2CCSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


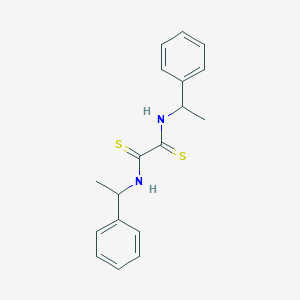
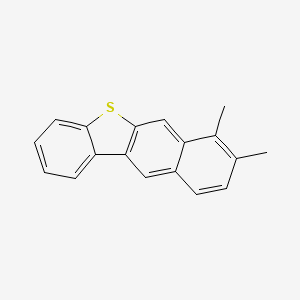
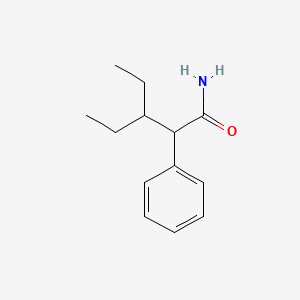
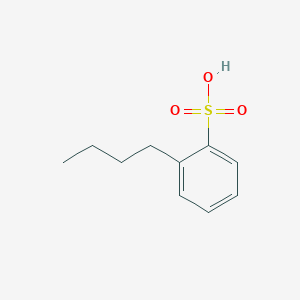
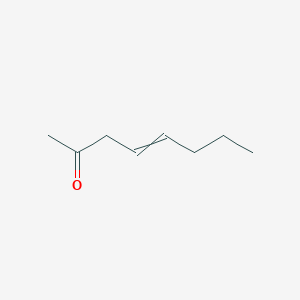


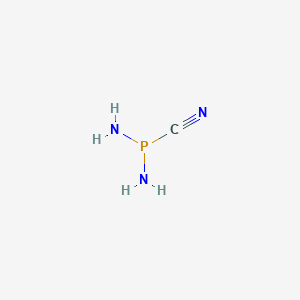
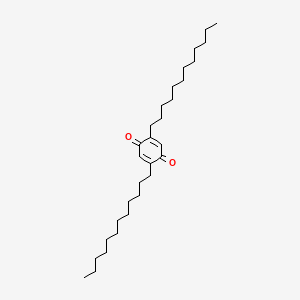
![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)

